molecular formula C6H9IN2O2 B15342995 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione CAS No. 16705-33-2

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B15342995
CAS No.: 16705-33-2
M. Wt: 268.05 g/mol
InChI Key: NGWMFEOOTJXRDF-UHFFFAOYSA-N
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Description

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of an iodoethyl group and a methyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-methylimidazolidine-2,4-dione with an iodoethylating agent. One common method is the alkylation of 5-methylimidazolidine-2,4-dione with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Various substituted imidazolidine derivatives.

    Oxidation Products: Oxo derivatives of the imidazolidine ring.

    Reduction Products: Hydro derivatives of the imidazolidine ring.

Scientific Research Applications

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methylimidazolidine-2,4-dione: Lacks the iodoethyl group, making it less reactive in substitution reactions.

    5-(2-Bromoethyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a bromoethyl group instead of an iodoethyl group, leading to different reactivity and biological properties.

    5-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione: Contains a chloroethyl group, which is less reactive than the iodoethyl group.

Uniqueness

5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the highly reactive iodoethyl group, which enhances its reactivity in chemical reactions and its potential for biological interactions. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

16705-33-2

Molecular Formula

C6H9IN2O2

Molecular Weight

268.05 g/mol

IUPAC Name

5-(2-iodoethyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C6H9IN2O2/c1-6(2-3-7)4(10)8-5(11)9-6/h2-3H2,1H3,(H2,8,9,10,11)

InChI Key

NGWMFEOOTJXRDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCI

Origin of Product

United States

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